2-Chloro-5-(2,2-difluorocyclopropyl)pyrimidine
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Overview
Description
2-Chloro-5-(2,2-difluorocyclopropyl)pyrimidine is a chemical compound with the molecular formula C7H5ClF2N2 It is a pyrimidine derivative, characterized by the presence of a chloro group at the second position and a 2,2-difluorocyclopropyl group at the fifth position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,2-difluorocyclopropyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2,2-difluorocyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 50-100°C to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2,2-difluorocyclopropyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and solvents like DMF or THF are commonly used.
Oxidation: Oxidizing agents like oxone or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-5-(2,2-difluorocyclopropyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,2-difluorocyclopropyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler pyrimidine derivative with a chloro group at the second position.
2,4-Dichloropyrimidine: Contains two chloro groups at the second and fourth positions.
5-Bromopyrimidine: A pyrimidine derivative with a bromo group at the fifth position.
Uniqueness
2-Chloro-5-(2,2-difluorocyclopropyl)pyrimidine is unique due to the presence of the 2,2-difluorocyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H5ClF2N2 |
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Molecular Weight |
190.58 g/mol |
IUPAC Name |
2-chloro-5-(2,2-difluorocyclopropyl)pyrimidine |
InChI |
InChI=1S/C7H5ClF2N2/c8-6-11-2-4(3-12-6)5-1-7(5,9)10/h2-3,5H,1H2 |
InChI Key |
PJDBHBGTEHLKJL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)C2=CN=C(N=C2)Cl |
Origin of Product |
United States |
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